molecular formula C15H16N2O3S B2568755 2-({4-formyl-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}sulfanyl)acetic acid CAS No. 956568-49-3

2-({4-formyl-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}sulfanyl)acetic acid

Cat. No. B2568755
CAS RN: 956568-49-3
M. Wt: 304.36
InChI Key: PAVDPRMTBAZXAG-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring with three carbon atoms and two nitrogen atoms . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be confirmed using techniques such as FTIR spectroscopy and NMR spectroscopy, which are commonly used to verify the structures of synthesized pyrazole derivatives .

Scientific Research Applications

Catalysis and Synthesis

  • Sulfuric acid derivatives, like the one in your query, have been used as recyclable catalysts in the condensation of aromatic aldehydes and pyrazolones, yielding significant yields without losing catalytic activity (Tayebi et al., 2011).
  • Similar compounds have been involved in the synthesis of various heterocyclic compounds, indicating a broad application in organic synthesis and potential pharmaceutical relevance (Ahmed et al., 2002).

Advanced Organic Reactions

  • Compounds with pyrazolyl groups have been used in the synthesis of triazoles and related compounds, showcasing their utility in creating diverse organic structures (Vicentini et al., 1998).
  • There are studies focusing on the domino reactions of compounds containing pyrazolyl groups, indicating their importance in complex organic synthesis processes (Erkin & Ramsh, 2014).

Heterocycle Formation and Transformations

  • Research has been conducted on the synthesis of pyrazoles and their transformations under various conditions, which is relevant for the development of new compounds with potential pharmaceutical applications (Vasin et al., 2015).
  • Studies on cyclisations involving pyrazolyl groups and their sensitivity to reaction conditions shed light on the versatility of these compounds in synthesizing bicyclic heterocycles (Smyth et al., 2007).

Synthesis and Characterization

  • There's a focus on the synthesis and characterization of compounds containing pyrazolyl groups, which helps in understanding their chemical properties and potential uses in various fields (Peng-yun, 2013).

Chemical Reactions and Mechanisms

  • The study of the kinetics and mechanisms of reactions involving pyrazolyl derivatives can provide insights into the reactivity and potential applications of these compounds in various chemical processes (Grimmett et al., 1972).

Novel Compound Synthesis

  • Research includes the synthesis of novel compounds using pyrazolyl derivatives, indicating the potential for discovering new drugs or materials (Rahman et al., 2005).

Mechanism of Action

properties

IUPAC Name

2-[4-formyl-5-methyl-2-[(4-methylphenyl)methyl]pyrazol-3-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-10-3-5-12(6-4-10)7-17-15(21-9-14(19)20)13(8-18)11(2)16-17/h3-6,8H,7,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVDPRMTBAZXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)C=O)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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